Elsulfavirine

Description

Structure

3D Structure

Properties

IUPAC Name |

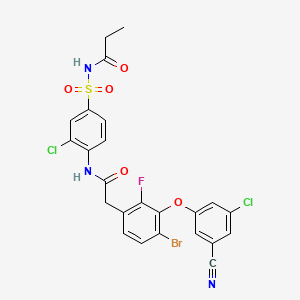

N-[4-[[2-[4-bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetyl]amino]-3-chlorophenyl]sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrCl2FN3O5S/c1-2-21(32)31-37(34,35)17-4-6-20(19(27)11-17)30-22(33)9-14-3-5-18(25)24(23(14)28)36-16-8-13(12-29)7-15(26)10-16/h3-8,10-11H,2,9H2,1H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTDEARCBRNRGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NS(=O)(=O)C1=CC(=C(C=C1)NC(=O)CC2=C(C(=C(C=C2)Br)OC3=CC(=CC(=C3)C#N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrCl2FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868046-19-9 | |

| Record name | Elsulfavirine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868046199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elsulfavirine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELSULFAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC4CGO0RUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Elsulfavirine on HIV-1 Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elsulfavirine, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant advancement in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the mechanism of action of this compound and its active metabolite, VM-1500A (desthis compound), on the HIV-1 reverse transcriptase (RT) enzyme. This compound is a prodrug that, upon oral administration, is rapidly converted to VM-1500A. As an NNRTI, VM-1500A allosterically inhibits HIV-1 RT, a critical enzyme for viral replication. This document details the biochemical and structural basis of this inhibition, presents quantitative data on its potency against wild-type and resistant viral strains, outlines the experimental protocols used for its characterization, and discusses the genetic basis of viral resistance.

Introduction to this compound and its Role as an NNRTI

This compound (brand name Elpida®) is a next-generation NNRTI approved for the treatment of HIV-1 infection in several countries.[1][2] It is administered as a prodrug, which is metabolized in the body to its active form, VM-1500A.[2][3] NNRTIs are a cornerstone of combination antiretroviral therapy (cART) and are characterized by their ability to bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distinct from the active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 life cycle.

Mechanism of Action of VM-1500A on HIV-1 Reverse Transcriptase

The antiviral activity of this compound is mediated by its active metabolite, VM-1500A. The mechanism of action can be elucidated through the following key steps:

-

Allosteric Binding: VM-1500A binds to the NNRTI binding pocket (NNIBP) of the HIV-1 RT p66 subunit.[3] This pocket is located approximately 10 Å from the polymerase active site.

-

Conformational Change: The binding of VM-1500A induces a significant conformational change in the three-dimensional structure of the enzyme.[3] This structural alteration distorts the polymerase active site.

-

Inhibition of Polymerase Activity: The induced conformational change prevents the proper binding and positioning of the natural deoxynucleoside triphosphate (dNTP) substrates and the template-primer complex. This ultimately blocks the polymerase activity of the enzyme, halting DNA synthesis.[3]

The following diagram illustrates the inhibitory action of VM-1500A on HIV-1 RT.

Caption: Inhibition of HIV-1 Reverse Transcription by VM-1500A.

Quantitative Analysis of Antiviral Activity

The potency of this compound and its active metabolite VM-1500A has been evaluated in various in vitro assays against both wild-type and NNRTI-resistant strains of HIV-1.

| Compound | Assay Type | Virus Strain/Enzyme | Parameter | Value (nM) | Reference |

| This compound | Cell-based antiviral assay | Wild-type HIV-1 | EC50 | 1.2 | [4] |

| VM-1500A | Enzyme inhibition assay | Human Carbonic Anhydrase VII | Ki | 9.6 | [1][5] |

| VM-1500A | Enzyme inhibition assay | Human Carbonic Anhydrase I | Ki | 513.8 | [1] |

| VM-1500A | Enzyme inhibition assay | Human Carbonic Anhydrase II | Ki | 35.5 | [1] |

EC50: 50% effective concentration; Ki: Inhibition constant.

Resistance Profile

The emergence of drug resistance is a significant challenge in HIV-1 therapy. The genetic barrier to resistance for this compound is an important consideration. Resistance to NNRTIs typically arises from mutations within the NNRTI binding pocket.

| Mutation | Effect on Susceptibility | Fold Change in IC50 |

| K103N | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |

| Y181C | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |

| G190A | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |

| L100I | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |

| K101P | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |

| V108I | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |

| E138K | Reduced | Specific data for this compound/VM-1500A not available in the provided search results. |

Note: While this compound is reported to be active against a broad range of NNRTI-resistant viruses, specific fold-change data for individual mutations were not available in the provided search results. Further research is needed to quantify the impact of these mutations on this compound/VM-1500A susceptibility.

Experimental Protocols

The characterization of this compound's mechanism of action involves a series of biochemical and structural biology experiments.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of a compound against the HIV-1 RT enzyme.

Objective: To quantify the in vitro inhibition of HIV-1 RT polymerase activity by VM-1500A.

Methodology:

-

Reagents and Materials:

-

Recombinant HIV-1 RT (p66/p51 heterodimer)

-

Poly(rA)/oligo(dT) template/primer

-

Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

-

VM-1500A dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation fluid or fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT), and unlabeled dNTPs.

-

Add varying concentrations of VM-1500A to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme and the labeled dNTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Precipitate the newly synthesized DNA onto a filter mat or capture it in a microplate.

-

Quantify the incorporated labeled dNTP using a scintillation counter or a fluorescence plate reader.

-

Calculate the percent inhibition for each concentration of VM-1500A and determine the IC50 value by non-linear regression analysis.

-

Caption: Workflow for HIV-1 RT Inhibition Assay.

X-ray Crystallography of HIV-1 RT in Complex with VM-1500A

Determining the three-dimensional structure of the HIV-1 RT/VM-1500A complex provides invaluable insights into the molecular interactions driving inhibition.

Objective: To elucidate the binding mode of VM-1500A within the NNRTI binding pocket of HIV-1 RT.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant HIV-1 RT (p66 and p51 subunits) in a suitable expression system (e.g., E. coli).

-

Purify the heterodimeric enzyme to high homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

-

Co-crystallization:

-

Concentrate the purified HIV-1 RT to an appropriate concentration (e.g., 10-20 mg/mL).

-

Incubate the enzyme with a molar excess of VM-1500A.

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

-

-

Data Collection and Structure Determination:

-

Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known HIV-1 RT structure as a search model.

-

Refine the atomic model against the experimental data and build the VM-1500A molecule into the electron density map.

-

Caption: Workflow for X-ray Crystallography of HIV-1 RT/VM-1500A Complex.

Conclusion

This compound, through its active metabolite VM-1500A, is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its mechanism of action involves allosteric binding to the NNRTI binding pocket, leading to a conformational change that inactivates the enzyme. This effectively halts the reverse transcription of the viral RNA genome, a critical step for HIV-1 replication. The favorable pharmacokinetic profile and activity against a range of NNRTI-resistant strains make this compound a valuable component of modern antiretroviral therapy. Further structural and biochemical studies will continue to refine our understanding of its interactions with HIV-1 RT and inform the development of next-generation NNRTIs with improved resistance profiles.

References

- 1. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Elsulfavirine Prodrug Conversion to VM-1500A: A Technical Overview

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive summary of publicly available data concerning the metabolic conversion of the antiretroviral prodrug elsulfavirine to its active form, VM-1500A. While this guide aims to be a thorough technical resource, it is important to note that detailed, proprietary experimental protocols and specific kinetic data are not fully available in the public domain. The information herein should be used as a foundational reference and supplemented with internal research and development for any practical application.

Introduction

This compound, marketed under the brand name Elpida®, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) indicated for the treatment of HIV-1 infections.[1][2] It is administered as a prodrug, which is metabolically converted within the body to its pharmacologically active metabolite, VM-1500A, also known as desthis compound.[2][3] This biotransformation is a pivotal step in the drug's mechanism of action, enabling the inhibition of the HIV-1 reverse transcriptase enzyme. This technical guide presents an overview of the known kinetics and methodologies related to this critical conversion process.

Metabolic Conversion Pathway

This compound is engineered for rapid and efficient conversion to the active VM-1500A molecule. This metabolic process is understood to take place predominantly in the liver.[3] The chemical transformation involves the hydrolysis of the propanoyl group from the sulfonylamide moiety of the this compound molecule.

Caption: Metabolic conversion of this compound to VM-1500A.

Pharmacokinetic Profile

The distinct pharmacokinetic profiles of this compound and its active metabolite VM-1500A are fundamental to the drug's therapeutic efficacy and dosing schedule.

Data Summary

The table below consolidates the key pharmacokinetic parameters for this compound and VM-1500A as reported in publicly available literature.

| Parameter | This compound (Prodrug) | VM-1500A (Active Metabolite) | Reference |

| Half-life (t½) | Approximately 2 hours | Greater than 5 days (typically reported as 7.5-9 days) | [4] |

| Time to MaximumConcentration (Tmax) | Not explicitly detailed | Not explicitly detailed | |

| Clearance | Rapid | Slow | [4] |

Experimental Methodologies: A General Overview

While specific, detailed experimental protocols for studying the conversion of this compound to VM-1500A are proprietary and not publicly accessible, this section outlines the standard methodologies likely employed in such investigations, based on established practices in drug metabolism research.

In Vitro Conversion Studies

-

Objective: To characterize the rate and extent of this compound's conversion to VM-1500A in a controlled, non-clinical environment.

-

Typical System: Human liver microsomes are the standard in vitro model for investigating hepatic metabolism.

-

General Protocol Outline:

-

Incubation: this compound is incubated with human liver microsomes in a buffered solution maintained at 37°C. The metabolic reaction is initiated by adding necessary cofactors, such as NADPH.

-

Time-Course Sampling: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the depletion of this compound and the formation of VM-1500A.

-

Reaction Termination: The metabolic activity in each sample is halted, typically by the addition of a cold organic solvent like acetonitrile or methanol, which also serves to precipitate microsomal proteins.

-

Analysis: Following centrifugation to remove precipitated proteins, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of both the parent prodrug and the active metabolite.

-

Caption: General workflow for in vitro metabolism studies.

In Vivo Pharmacokinetic Studies

-

Objective: To ascertain the pharmacokinetic profiles of this compound and VM-1500A in living subjects.

-

Typical Design: These are typically conducted as clinical trials involving healthy volunteers or HIV-infected patients.

-

General Protocol Outline:

-

Drug Administration: A single dose or multiple doses of this compound are administered to the study participants.

-

Biological Sampling: Blood samples are collected at predetermined time intervals following drug administration.

-

Sample Processing: Plasma is isolated from the whole blood samples through centrifugation.

-

Bioanalysis: The concentrations of this compound and VM-1500A in the plasma samples are quantified using a validated LC-MS/MS bioanalytical method.

-

Pharmacokinetic Modeling: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, such as half-life (t½), time to maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC), using specialized software.

-

Caption: General workflow for in vivo pharmacokinetic studies.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices, offering high sensitivity and selectivity.

-

General, Non-validated Parameters (Illustrative):

-

Sample Preparation: A common approach is protein precipitation using an organic solvent, followed by centrifugation to clear the sample.

-

Chromatography: Separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) with a C18 analytical column.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid to improve peak shape.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in either positive or negative ion mode. Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent specificity.

-

Conclusion

This compound is a prodrug that undergoes rapid and efficient conversion to its active metabolite, VM-1500A. This biotransformation, which primarily takes place in the liver, results in a long-acting therapeutic agent, a key characteristic of its pharmacokinetic profile. While the fundamental principles of this metabolic conversion and its subsequent analysis are well-established, detailed public information regarding specific experimental protocols and precise kinetic parameters is limited. This guide is intended to provide a foundational overview for professionals in the fields of research and drug development.

References

- 1. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Elsulfavirine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsulfavirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a prodrug of VM-1500A, its active metabolite. It is a critical component in the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound, designed for researchers and professionals in drug development. It details the synthetic pathway, experimental protocols for key reactions, and methods for purification to achieve high-purity active pharmaceutical ingredient (API). All quantitative data are presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key pyrimidine and sulfonamide intermediates, followed by their coupling and final modification. The overall synthetic pathway is depicted below.

Synthetic Pathway Overview

The synthesis initiates from readily available starting materials and proceeds through several key intermediates. The core of the molecule is constructed by coupling a substituted pyrimidine moiety with a sulfonamide derivative.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols for Key Synthetic Steps

The following sections provide detailed experimental procedures for the synthesis of key intermediates and the final this compound product.

Step 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine

This starting material can be prepared from thiobarbituric acid in a two-step process with an overall yield of approximately 92%.

Step 2: Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine[1]

To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (50 mg, 0.256 mmol) in ethanol (1 mL) at approximately 20 °C, a freshly prepared solution of sodium ethoxide (0.28 mL, 0.28 mmol, 1 M in EtOH) is added dropwise. The reaction is monitored by TLC and proceeds for 2 hours. After completion, dichloromethane (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL) are added. The aqueous phase is extracted with dichloromethane. The combined organic phases are dried over sodium sulfate, filtered, and evaporated to yield the product.

| Product | Yield | Form | Melting Point |

| 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | Colorless needles | 59-60 °C |

Step 3: Synthesis of N-(4-amino-2-chlorophenyl)methanesulfonamide

A common method for the synthesis of sulfonamides involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base. For the synthesis of N-(4-amino-2-chlorophenyl)methanesulfonamide, 4-amino-2-chloroaniline would be reacted with methanesulfonyl chloride.

Step 4: Coupling of Pyrimidine and Sulfonamide Moieties to form VM-1500A

The coupling of the pyrimidine intermediate with the sulfonamide intermediate is a crucial step. This is often achieved through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.

Step 5: Acylation of VM-1500A to Yield this compound

This compound is the N-acyl prodrug of VM-1500A. The final step in the synthesis is the acylation of the sulfonamide nitrogen of VM-1500A with propionyl chloride in the presence of a suitable base.

Note: Detailed, step-by-step protocols with specific reagent quantities, reaction conditions, and yields for every stage of this compound's commercial synthesis are proprietary and not fully available in the public domain. The procedures provided are based on analogous reactions found in the chemical literature.

Purification of this compound

The purification of the final this compound active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. The primary methods employed are column chromatography and crystallization.

Purification Workflow

The general workflow for the purification of this compound after synthesis is outlined below.

Figure 2: General purification workflow for this compound.

Experimental Protocols for Purification

2.2.1. Column Chromatography

Column chromatography is a standard technique for purifying organic compounds. For this compound, a silica gel stationary phase is typically used.

Protocol:

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude this compound, dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), is loaded onto the top of the silica gel bed.

-

Elution: A gradient of solvents is used to elute the compounds from the column. The polarity of the mobile phase is gradually increased, for example, by starting with a mixture of hexane and ethyl acetate and progressively increasing the proportion of ethyl acetate.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

-

Solvent Removal: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.

| Parameter | Specification |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Detection | UV visualization (for TLC) |

2.2.2. Crystallization

Crystallization is employed as the final step to obtain highly pure this compound in a stable, crystalline form. The choice of solvent is critical for obtaining high purity and yield.

Protocol:

-

Dissolution: The purified this compound from chromatography is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or a mixture with water).

-

Cooling and Crystal Growth: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

-

Filtration: The resulting crystals are collected by vacuum filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The pure this compound crystals are dried under vacuum to remove residual solvent.

The purity of the final API should be assessed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action: this compound as a Prodrug

This compound is a prodrug that is metabolized in the body to its active form, VM-1500A.[2][3] This active metabolite is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3]

Figure 3: Mechanism of action of this compound.

Once administered, this compound undergoes biotransformation in the liver to produce VM-1500A.[2] This active metabolite then targets the reverse transcriptase enzyme of HIV-1.[2] VM-1500A binds to an allosteric site on the reverse transcriptase, which is a site distinct from the active site where the viral RNA binds.[2] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[2] This disruption of the viral replication cycle leads to a reduction in viral load.[2]

Conclusion

The synthesis and purification of this compound are complex processes that require careful control over reaction conditions and purification procedures to ensure the production of a high-purity and effective pharmaceutical agent. This guide has provided an overview of the key synthetic steps and purification methodologies based on available scientific literature. Further process optimization and development are often conducted in industrial settings to improve yield, reduce costs, and ensure compliance with regulatory standards.

References

The Journey of Elsulfavirine: A Technical Guide to its Discovery and Development

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Elsulfavirine (brand name Elpida®) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its initial synthesis and lead optimization to preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this antiretroviral agent. The guide summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for pivotal studies, and presents signaling pathways and experimental workflows using Graphviz visualizations.

Introduction: The Need for New NNRTIs

The development of antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), acting by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for viral replication.[1] However, the emergence of drug-resistant viral strains and the presence of significant side effects with first-generation NNRTIs necessitated the development of new agents with improved efficacy, safety, and resistance profiles.

This compound emerged from this need as a promising new chemical entity. It is a prodrug of the active molecule VM-1500A (desthis compound), designed to offer potent antiviral activity, a high barrier to resistance, and a favorable pharmacokinetic profile.[1][2]

Discovery and Lead Optimization

Initial Discovery and Licensing

This compound was initially discovered by F. Hoffmann-La Roche Ltd.[3] In 2009, the San Diego-based biopharmaceutical company Viriom Inc. licensed the compound and its associated patents, taking on the subsequent development and commercialization for the treatment of HIV-1 infection.[3]

Lead Optimization and Prodrug Strategy

The lead optimization process focused on enhancing the compound's potency, selectivity, and pharmacokinetic properties. A key strategy in the development of this compound was the implementation of a prodrug approach. This compound (VM-1500) is the N-propionyl sulfonamide prodrug of the active moiety, VM-1500A.[4] This modification was designed to improve the drug's oral bioavailability and pharmacokinetic profile. Upon oral administration, this compound is rapidly converted to the active VM-1500A.[4]

The general workflow for the lead optimization process is depicted below.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A general synthetic pathway is illustrated below. This pathway highlights the key chemical transformations involved in the creation of the final drug substance.

Mechanism of Action

This compound, through its active metabolite VM-1500A, is a potent and selective inhibitor of HIV-1 reverse transcriptase.[1] VM-1500A binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This allosteric binding induces a conformational change in the enzyme, distorting the catalytic site and thereby inhibiting the conversion of viral RNA into DNA.[1] This mechanism is characteristic of the NNRTI class of antiretroviral drugs.

Preclinical Development

In Vitro Studies

No detailed in vitro experimental protocols were found in the searched literature. The following is a generalized protocol based on standard virological assays.

Experimental Protocol: Anti-HIV-1 Activity in Cell Culture

-

Cell Lines: MT-4 cells or other susceptible human T-cell lines are cultured in appropriate media.

-

Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., IIIB) and clinical isolates are used.

-

Assay: Cells are infected with HIV-1 in the presence of serial dilutions of VM-1500A.

-

Incubation: The infected cells are incubated for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured using the MTT assay, which quantifies cell viability. The concentration of the compound that inhibits viral replication by 50% (EC50) is determined.

Preclinical Pharmacokinetics and Toxicology

Preclinical studies were conducted in animal models to assess the pharmacokinetic profile and safety of this compound and VM-1500A.

Experimental Protocol: Pharmacokinetic Study in Beagle Dogs [4]

-

Animals: Male beagle dogs were used for the study.

-

Dosing: A single 10 mg/kg dose of injectable this compound or VM-1500A was administered.

-

Blood Sampling: Blood samples were collected at predetermined time points.

-

Analysis: Plasma concentrations of VM-1500A were quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) were calculated.

Table 1: Preclinical Pharmacokinetic Data in Beagle Dogs

| Compound | Dose | Route | Key Finding |

| This compound/VM-1500A | 10 mg/kg | Injectable | Plasma levels of VM-1500A remained above 50 ng/mL for at least four weeks.[4] |

Detailed preclinical toxicology study protocols were not available in the public domain. Standard GLP-compliant toxicology studies in at least two species (one rodent and one non-rodent) would have been conducted to support clinical development.

Clinical Development

This compound has undergone a series of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in both healthy volunteers and HIV-1 infected patients.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to assess the safety and pharmacokinetic profile of single and multiple ascending doses of this compound.

Experimental Protocol: Phase I, Single Ascending Dose Study (NCT05165550)

-

Study Design: A randomized, double-blind, placebo-controlled, single-center study.

-

Participants: Healthy, HIV-negative adult volunteers.

-

Intervention: Single oral ascending doses of this compound or placebo.

-

Primary Outcome Measures:

-

Incidence and severity of adverse events.

-

Pharmacokinetic parameters of this compound and VM-1500A (Cmax, Tmax, AUC).

-

-

Methodology:

-

Serial blood samples were collected over a specified period after dosing.

-

Plasma concentrations of this compound and VM-1500A were determined by a validated analytical method.

-

Safety was monitored through clinical assessments, vital signs, ECGs, and laboratory tests.

-

Table 2: Summary of Phase I Pharmacokinetic Parameters in Healthy Volunteers

| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |

| This compound | |||||

| 20 mg | 4 | 2.9 ± 1.1 | 0.8 ± 0.3 | 6.5 ± 2.1 | 1.7 ± 0.4 |

| 40 mg | 4 | 4.3 ± 1.5 | 0.9 ± 0.3 | 11.0 ± 4.2 | 2.6 ± 1.0 |

| VM-1500A | |||||

| 20 mg | 4 | 98.0 ± 74.3 | 3.6 ± 1.0 | 214 ± 166 | 214 ± 48 |

| 40 mg | 4 | 145.0 ± 54.2 | 3.8 ± 1.3 | 336 ± 129 | 211 ± 55 |

Data presented as mean ± standard deviation.

Phase IIb Clinical Trial

A pivotal Phase IIb study was conducted to compare the efficacy and safety of this compound with Efavirenz, a standard-of-care NNRTI, in treatment-naïve HIV-1 infected patients.

Experimental Protocol: Phase IIb Comparative Study

-

Study Design: A 48-week, randomized, double-blind, multicenter study.

-

Participants: 120 treatment-naïve HIV-1 infected adults.

-

Intervention:

-

Arm 1: this compound (20 mg once daily) + Tenofovir/Emtricitabine (TDF/FTC)

-

Arm 2: Efavirenz (600 mg once daily) + TDF/FTC

-

-

Primary Efficacy Endpoint: Proportion of patients with HIV-1 RNA < 50 copies/mL at week 48.

-

Secondary Endpoints:

-

Change from baseline in CD4+ T-cell count.

-

Incidence and severity of adverse events.

-

-

Methodology:

-

HIV-1 RNA levels were measured using a validated PCR-based assay.

-

CD4+ T-cell counts were determined by flow cytometry.

-

Safety and tolerability were assessed through regular clinical and laboratory monitoring.

-

The workflow for this clinical trial is depicted below.

Table 3: Baseline Characteristics of Patients in the Phase IIb Study

| Characteristic | This compound (n=60) | Efavirenz (n=60) |

| Mean Age (years) | 34 | 35 |

| Male (%) | 65 | 68 |

| Median HIV-1 RNA (log10 copies/mL) | 4.8 | 4.7 |

| Median CD4+ T-cell count (cells/mm³) | 349 | 379 |

Table 4: Efficacy Outcomes at Week 48 in the Phase IIb Study

| Outcome | This compound (n=60) | Efavirenz (n=60) |

| HIV-1 RNA < 50 copies/mL (%) | 81.8 | 75.0 |

| Mean increase in CD4+ T-cell count (cells/mm³) | 179 | 182 |

Table 5: Key Safety Findings at Week 48 in the Phase IIb Study

| Adverse Event | This compound (n=60) | Efavirenz (n=58) | p-value |

| Any Drug-Related AE (%) | 36.7 | 77.6 | <0.0001 |

| Dizziness (%) | 6.7 | 27.6 | <0.01 |

| Abnormal Dreams (%) | 0 | 17.2 | <0.01 |

| Rash (%) | 0 | 17.2 | <0.01 |

The results of this study demonstrated that this compound was non-inferior to Efavirenz in terms of virologic suppression and immunologic recovery, but was associated with a significantly better safety and tolerability profile.

Regulatory Approval and Post-Marketing

In June 2017, this compound (Elpida®) received its first global approval in the Russian Federation for the treatment of HIV-1 infection in combination with other antiretroviral agents.[5] Viriom continues to pursue regulatory approval in other regions and is also developing long-acting injectable and oral formulations of this compound/VM-1500A for both treatment and pre-exposure prophylaxis (PrEP).[3]

Conclusion

The discovery and development of this compound represent a significant advancement in the field of antiretroviral therapy. Through a strategic prodrug approach and a comprehensive preclinical and clinical development program, this compound has emerged as a potent and well-tolerated NNRTI. Its favorable safety profile compared to older agents in its class, combined with its efficacy, makes it a valuable addition to the armamentarium of anti-HIV medications. Ongoing research into long-acting formulations holds the promise of further improving treatment convenience and adherence for individuals living with HIV-1.

References

In Vitro Antiviral Activity of Elsulfavirine Against Diverse HIV-1 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsulfavirine (brand name Elpida®) is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection in combination with other antiretroviral agents.[1][2] As a prodrug, this compound is rapidly converted in the body to its active metabolite, VM-1500A, which exhibits potent antiviral activity against human immunodeficiency virus type 1 (HIV-1).[1][3] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound against a range of HIV-1 subtypes and NNRTI-resistant strains. It includes a summary of quantitative data, detailed experimental protocols for key antiviral assays, and a visual representation of the experimental workflow.

Introduction to this compound and its Mechanism of Action

This compound is a next-generation NNRTI developed for both the treatment and prevention of HIV-1 infection.[4] Following oral administration, it undergoes metabolism to form VM-1500A, the active antiviral compound.[1][3] VM-1500A targets the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle responsible for converting the viral RNA genome into DNA.[5] By binding to a non-nucleoside binding pocket on the RT enzyme, VM-1500A induces a conformational change that inhibits its enzymatic activity, thereby blocking viral replication.[5] this compound has demonstrated a favorable pharmacokinetic profile, with the active metabolite VM-1500A possessing a long half-life, which allows for less frequent dosing.[1]

Quantitative In Vitro Antiviral Activity

The in vitro antiviral potency of this compound's active metabolite, VM-1500A, has been evaluated against various laboratory-adapted strains and clinical isolates of HIV-1. The following tables summarize the available quantitative data on its efficacy (EC50) and cytotoxicity (CC50).

Table 1: In Vitro Antiviral Activity of this compound (VM-1500A) against Wild-Type HIV-1

| HIV-1 Strain/Isolate | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |

| Wild-Type | Not Specified | Not Specified | 1.2 | Not Reported | Not Reported | [6] |

| Wild-Type HIV-1 Strain | MT-4 | MTT Assay | Not Reported | > 59.2 | Not Reported | [7] |

Note: Data on the specific wild-type strain for the 1.2 nM EC50 value is not publicly available. The CC50 value for VM-1500A was not explicitly found in the search results, however, a related compound showed a CC50 of 59.2 µM.

Table 2: In Vitro Antiviral Activity of this compound (VM-1500A) against NNRTI-Resistant HIV-1 Strains

| NNRTI Resistance Mutation(s) | Fold Change in EC50 vs. Wild-Type | Reference(s) |

| Broad range of NNRTI resistance viruses | Data not available in a quantitative format. Described as active. | [6] |

| Single resistance mutations | Reportedly do not cause significant resistance. | [8] |

| Combinations of mutations (e.g., V106I/A + F227C, V106I + Y188L) | Required for a significant level of drug resistance. Specific fold-change values are not publicly available. | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to determine the antiviral activity and cytotoxicity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug that is toxic to the host cells (CC50).

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4 cells)[9]

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)

-

This compound (or its active metabolite VM-1500A) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the drug dilutions to the wells containing the cells. Include wells with cells only (cell control) and medium only (blank).

-

Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

The CC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated cell control.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein in the cell culture supernatant.

Materials:

-

MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB) or clinical isolates

-

Complete culture medium

-

This compound (or VM-1500A) stock solution

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

HIV-1 p24 Antigen Capture ELISA kit

-

Microplate reader

Procedure:

-

Seed MT-4 cells (1 x 10^4 cells/well) or PHA-stimulated PBMCs (1 x 10^5 cells/well) in 96-well plates.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the drug dilutions to the cells.

-

Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected cell controls and infected, untreated cell controls.

-

Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants.

-

Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.[10]

-

The EC50 value is calculated as the drug concentration that inhibits p24 production by 50% compared to the infected, untreated control.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant as an indicator of viral replication.

Materials:

-

Cell culture supernatants from the anti-HIV-1 activity assay.

-

Reverse Transcriptase Activity Assay Kit (colorimetric or radiometric).

-

Microplate reader or scintillation counter.

Procedure:

-

Collect cell culture supernatants as described in the p24 antigen assay.

-

Perform the RT activity assay using a commercial kit following the manufacturer's protocol.[11]

-

The assay typically involves the reverse transcription of a synthetic template-primer complex using the RT present in the supernatant, followed by the quantification of the newly synthesized DNA.

-

The EC50 value is the drug concentration that reduces RT activity by 50% compared to the infected, untreated control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the in vitro antiviral activity of this compound.

Conclusion

This compound, through its active metabolite VM-1500A, demonstrates potent in vitro antiviral activity against HIV-1. While it is reported to have a broad spectrum of activity against various HIV-1 subtypes and NNRTI-resistant strains, publicly available quantitative data for a comprehensive panel of viral variants is limited. The experimental protocols detailed in this guide provide a framework for the continued in vitro characterization of this compound and other novel antiretroviral agents. Further research is warranted to fully elucidate the activity profile of this compound against the diverse array of circulating HIV-1 subtypes and recombinant forms, as well as against a wider range of NNRTI-resistant mutants. This information will be crucial for optimizing its clinical use and understanding its potential role in global HIV treatment strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of the HIV-1 drug resistance to this compound and the effectiveness of it among Russian treatment-naïve patients | Kirichenko | Journal Infectology [journal.niidi.ru]

- 9. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]

Elsulfavirine: An In-depth Technical Review of Potential Off-Target Effects and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elsulfavirine (trade name: Elpida®) is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved in Russia for the treatment of HIV-1 infections in combination with other antiretroviral agents.[1][2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, VM-1500A.[2][4] While its on-target efficacy against HIV-1 reverse transcriptase is well-documented, a comprehensive understanding of its off-target interactions and toxicological profile is critical for its safe and effective clinical use and future development. This document provides a detailed technical overview of the known and potential off-target effects and toxicity of this compound and its active metabolite, supported by available quantitative data, experimental methodologies, and pathway visualizations.

On-Target Mechanism of Action

This compound's primary therapeutic action is derived from its active metabolite, VM-1500A. As an NNRTI, VM-1500A binds to an allosteric, non-substrate-binding site on the HIV-1 reverse transcriptase (RT) enzyme.[1][4] This binding induces a conformational change in the enzyme, inhibiting its function and thereby blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[1][4] This specific mechanism of action contributes to its potent antiviral activity.[2]

Potential Off-Target Effects: Human Carbonic Anhydrase Inhibition

Significant off-target activity has been identified for this compound's active metabolite, VM-1500A, against human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. While this compound itself is a weak inhibitor, VM-1500A demonstrates potent and selective inhibition of a specific isoform, hCA VII.[5][6]

Quantitative Analysis of hCA Inhibition

A biochemical profiling study using a stopped-flow technique measured the inhibition constants (Kᵢ) of both this compound and VM-1500A against a panel of twelve hCA isoforms. The results, summarized below, highlight the potent and selective nature of VM-1500A's off-target interaction.

| Isoform | This compound Kᵢ (nM) | VM-1500A Kᵢ (nM) | Predominant Location / Function |

| hCA I | 10,200 | 513.8 | Cytosol (Red Blood Cells) |

| hCA II | 8,790 | 35.5 | Cytosol (Widespread) |

| hCA III | >100,000 | >100,000 | Cytosol (Skeletal Muscle) |

| hCA IV | >100,000 | 10,200 | Membrane-bound (Kidney, Colon) |

| hCA VA | 45,600 | 1,125 | Mitochondria (Liver) |

| hCA VB | 2,130 | 5,670 | Mitochondria (Widespread) |

| hCA VII | 2,500 | 9.7 | Cytosol (Brain) |

| hCA IX | 25,000 | 6,650 | Membrane-bound (Tumor-associated) |

| hCA XII | 5,700 | 980.1 | Membrane-bound (Kidney, Colon) |

| hCA XIII | 17,000 | 4,820 | Cytosol (Salivary Glands, Kidney) |

| hCA XIV | 41,000 | 1,960 | Membrane-bound (Brain, Kidney) |

| Data sourced from a biochemical profiling study. Kᵢ values represent the mean from three different assays.[5] |

Implications of hCA VII Inhibition

The potent and selective inhibition of hCA VII by VM-1500A (Kᵢ = 9.7 nM) is particularly noteworthy.[5] The hCA VII isoform is a validated therapeutic target for the treatment of neuropathic pain.[5] Given that HIV-related neuropathy affects a significant portion of individuals with HIV, this off-target effect may have beneficial therapeutic implications, potentially alleviating this common neurological complication.[5]

Caption: On-target and off-target pathways of this compound's active metabolite.

Toxicity and Adverse Effects Profile

The safety profile of this compound has been evaluated in several clinical trials.[2][7] While many patients tolerate the drug well, a range of adverse effects has been reported.

Summary of Adverse Drug Reactions

| Category | Adverse Effects |

| Common | Headache, Nausea, Fatigue, Dizziness.[1] |

| Rare but Severe | Liver Toxicity (elevated liver enzymes), Severe Skin Reactions (e.g., Stevens-Johnson syndrome), Psychiatric Symptoms (e.g., depression, anxiety).[1][8] |

Patients with pre-existing liver conditions should be monitored closely during therapy, with regular liver function tests recommended.[1] Any emergent skin rashes should be reported to a healthcare provider immediately.[8]

Reproductive Toxicity

As of late 2019, Viriom, the drug's developer, initiated Segment I and Segment II reproductive toxicity studies.[9][10] These preclinical studies are crucial for regulatory approval processes, particularly with the U.S. Food and Drug Administration (FDA), and will provide essential data on the drug's safety in relation to fertility, and embryonic, and fetal development.[9][10]

Drug-Drug Interactions

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] This metabolic pathway is a significant source of potential drug-drug interactions.

-

CYP3A4 Inducers (e.g., rifampin, carbamazepine, St. John's Wort) can decrease plasma concentrations of this compound, potentially reducing its antiviral efficacy.[1]

-

CYP3A4 Inhibitors (e.g., ketoconazole, certain protease inhibitors) can increase this compound plasma levels, heightening the risk of adverse effects.[1]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical profiling of anti-HIV prodrug this compound (Elpida®) and its active form VM1500A against a panel of twelve human carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scientific Publications — Viriom [viriom.com]

- 8. What are the side effects of this compound? [synapse.patsnap.com]

- 9. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation [prnewswire.com]

- 10. Viriom Launches Reproductive Toxicity Studies for Elpida® (this compound) Once Weekly Oral Formulation — Viriom [viriom.com]

Development of a Long-Acting Injectable Formulation of Elsulfavirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsulfavirine, a prodrug of the potent non-nucleoside reverse transcriptase inhibitor (NNRTI) VM-1500A, has been successfully developed as a long-acting injectable (LAI) formulation to improve treatment adherence and efficacy for individuals with HIV-1. This technical guide provides a comprehensive overview of the development of the LAI formulation of this compound's active moiety, VM-1500A, consolidating available preclinical and clinical data. The guide details the formulation characteristics, experimental methodologies, and pharmacokinetic outcomes, offering a core resource for researchers and professionals in the field of drug development.

Introduction

This compound (brand name Elpida®) is a novel NNRTI that, upon oral administration, is rapidly converted to its active metabolite, VM-1500A.[1][2] VM-1500A exhibits a long plasma half-life of approximately 7.5 to 9 days, making it an ideal candidate for long-acting formulations.[1][3] The development of a long-acting injectable aims to provide a less frequent dosing regimen, potentially once-monthly or even less frequently, which can significantly enhance patient compliance and, consequently, therapeutic outcomes in the management of HIV-1 infection.[4][5] The LAI formulation is based on a nanosuspension of VM-1500A.[3]

Formulation Development and Characteristics

The long-acting injectable formulation of VM-1500A is an aqueous nanosuspension developed to ensure slow release and sustained therapeutic concentrations of the drug.

Formulation Composition

While the specific types and concentrations of surfactants used in the final formulation are proprietary and not publicly disclosed, the development involved screening different surfactants and drug-to-surfactant ratios.[6] The nanosuspension was prepared by wet milling, a top-down approach to particle size reduction.[6]

Physicochemical Properties

The key physicochemical properties of the VM-1500A nanosuspension are summarized in the table below.

| Parameter | Value | Reference |

| Particle Size (Z-Average) | 380 - 450 nm | [6] |

| Cryoprotectant | Sucrose (found to reduce particle aggregation compared to mannitol) | [6] |

| Resuspendability | Readily resuspendable | [6] |

| Syringeability | Easily syringeable | [6] |

Mechanism of Action of VM-1500A

VM-1500A is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Figure 1: Simplified signaling pathway of VM-1500A's inhibitory action on HIV-1 reverse transcriptase.

Preclinical Development

The preclinical evaluation of the VM-1500A long-acting injectable formulation was primarily conducted in beagle dogs to assess its pharmacokinetics and safety.

Experimental Protocol: Pharmacokinetic Study in Beagle Dogs

-

Study Animals: Beagle dogs.[6]

-

Dose and Administration: A single 10 mg/kg dose of the VM-1500A LAI formulation was administered via intramuscular (IM) or subcutaneous (SC) injection. Three animals were studied per route of administration.[6]

-

Sample Collection: Blood samples were collected frequently for up to 72 hours post-administration and then weekly for up to 3 months.[6]

-

Bioanalytical Method: Plasma concentrations of this compound and VM-1500A were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6] Specific parameters of the LC-MS/MS method, such as the column type, mobile phase, and mass transitions, are not publicly available.

Preclinical Pharmacokinetic Data

Following a single 10 mg/kg intramuscular or subcutaneous injection of the VM-1500A LAI in beagle dogs, plasma concentrations of VM-1500A were sustained for an extended period. Multiple monthly dosing in dogs resulted in persistent plasma levels of VM-1500A above the effective target levels, with dose-related increases in trough concentrations.[1] Pharmacokinetic modeling based on these results suggested that administration once every quarter could be sufficient to achieve consistent and efficacious plasma exposures of VM-1500A.[1]

Clinical Development

The clinical development program for the VM-1500A LAI has progressed through Phase 1 and into Phase 2a studies, evaluating the safety, tolerability, and pharmacokinetics in humans.

Experimental Protocol: Phase 1 Clinical Trial

-

Study Design: An open-label, single-center, single and multiple ascending dose study.[1][7]

-

Participants: Healthy, HIV-uninfected adult volunteers.[1] A total of 36 volunteers were planned to be enrolled across 6 dosing cohorts.[1][8]

-

Dosing Regimen:

-

Oral Run-in: Participants received a daily oral dose of 20 mg this compound for two weeks prior to the injection.[1][8]

-

Single Ascending Doses (IM): 150 mg (n=3), 300 mg (n=6), 600 mg (n=6), and 1200 mg (administered as a double injection of 600 mg, n=6).[9]

-

Multiple Doses (IM): Two injections of 600 mg (administered as two double injections of 300 mg, n=6) every 4 weeks.[9]

-

-

Pharmacokinetic Assessments: Blood samples were collected to determine the pharmacokinetic profile of VM-1500A.

-

Safety Assessments: Monitoring of adverse events (AEs) and other safety parameters.

Figure 2: Workflow of the Phase 1 clinical trial for the VM-1500A long-acting injectable.

Clinical Pharmacokinetic and Safety Data

The Phase 1 study demonstrated that the VM-1500A LAI was well-tolerated with an acceptable pharmacokinetic profile.[7]

Pharmacokinetic Results:

-

Pharmacokinetic parameters showed dose-proportionality across the tested dose range.[7]

-

A single 1200 mg injection maintained a median plasma trough concentration for 35 days.[7]

-

Two consecutive monthly injections of 600 mg resulted in drug accumulation in the plasma.[7]

-

Modeling of the data from a 300 mg double injection suggested that therapeutic levels could be maintained for at least 4 weeks after a single dose and for 8 weeks or longer after multiple doses.[4]

The median plasma concentrations of VM-1500A at 28 days post-single injection are presented in the table below.

| Dose Level | Median Plasma Concentration at Day 28 (ng/mL) | Range (ng/mL) | Reference |

| 150 mg | 25 | 14 - 25 | [7] |

| 300 mg | 22 | 17 - 28 | [7] |

| 600 mg | 49 | 34 - 64 | [7] |

| 1200 mg | 74 | 55 - 87 | [7] |

Safety Results:

-

No serious adverse events or deaths were reported.[7]

-

Most adverse events were mild (Grade 1) and resolved.[7]

-

There were no discontinuations due to adverse events.[4]

Phase 2a Clinical Trial

Following the promising results from the Phase 1 study, a randomized Phase 2a clinical trial was initiated to evaluate the efficacy, safety, and optimal dose of multiple injections of VM-1500A-LAI in virally suppressed, HIV-positive patients.[4] This study compares the LAI formulation to the marketed once-daily oral regimen of Elpida®.[4]

Conclusion

The development of a long-acting injectable nanoformulation of VM-1500A, the active metabolite of this compound, represents a significant advancement in HIV-1 therapy. Preclinical and clinical studies have demonstrated that the LAI formulation is well-tolerated and provides sustained plasma concentrations of VM-1500A, supporting a monthly or less frequent dosing interval. The ongoing Phase 2a study will provide further insights into the efficacy of this formulation in maintaining viral suppression. This technical guide summarizes the key data and methodologies that have underpinned the successful development of this promising long-acting antiretroviral therapy. Further research and publication of detailed formulation and bioanalytical methods will be of great value to the scientific community.

References

- 1. Viriom Initiates Phase 1 Clinical Trial of Once Monthly Injectable HIV Treatment [prnewswire.com]

- 2. VM-1500A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. chemrar.ru [chemrar.ru]

- 4. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients — Viriom [viriom.com]

- 5. Viriom to Present Pre-Clinical Studies with this compound/VM1500A Long-Acting Parenteral and Oral Formulations at the International Conference on HIV/AIDS, STDs & STIs 2018 — Viriom [viriom.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. croiconference.org [croiconference.org]

- 8. Viriom initiates Phase I VM1500A trial in HIV-uninfected subjects [clinicaltrialsarena.com]

- 9. Viriom Announces Initiation of Phase 2 Study Investigating Efficacy of Intramuscular Long-Acting Injectable Nanoformulation of VM1500A in HIV-Infected Patients [prnewswire.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Elsulfavirine and VM-1500A by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsulfavirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a prodrug of the active antiviral agent VM-1500A.[1][2] It is approved for the treatment of HIV-1 infections in combination with other antiretroviral medicines.[1] Following oral administration, this compound is rapidly converted to its active metabolite, VM-1500A.[3] The quantification of both the prodrug and its active metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard bioanalytical method for the sensitive and selective determination of this compound and VM-1500A levels.

This document provides a detailed application note and a generalized protocol for the simultaneous quantification of this compound and VM-1500A in human plasma. While specific, validated protocols from originator laboratories are often proprietary, the following representative method is based on established bioanalytical practices for similar small molecule antiretroviral drugs.

Metabolic Pathway

This compound is metabolized to its active form, VM-1500A, through hydrolysis. This conversion is a key step in the drug's mechanism of action.

Figure 1: Metabolic conversion of this compound to VM-1500A.

Quantitative Data Summary

Pharmacokinetic parameters for this compound and its active metabolite VM-1500A have been characterized in human studies. The following table summarizes key pharmacokinetic data following single oral doses of this compound in healthy volunteers.

| Analyte | Dose of this compound | n | Tmax (h) | Cmax (ng/mL) | T½ (h) | AUCt (hng/mL) | AUCinf (hng/mL) | MRT (h) |

| This compound | 20 mg | 7 | 0.9 (±0.4) | 8.4 (±4.6) | 1.9 (±0.5) | 16.6 (±5.9) | 16.8 (±6.0) | 2.4 (±0.6) |

| 40 mg | 7 | 1.0 (±0.4) | 13.4 (±7.5) | 2.1 (±1.2) | 32.6 (±13.5) | 33.0 (±13.9) | 3.2 (±1.3) | |

| VM-1500A | 20 mg | 7 | 6.3 (±0.5) | 148 (±8) | 213.6 (±67.2) | 2009 (±217) | 2123 (±266) | 256.8 (±33.6) |

| 40 mg | 7 | 6.2 (±0.1) | 383 (±86) | 211.2 (±33.6) | 2872 (±605) | 2889 (±612) | 153.6 (±12) |

Data presented as Mean (±SD). Tmax: Time to reach maximum concentration; Cmax: Maximum concentration; T½: Half-life; AUCt: Area under the concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the concentration-time curve from time zero to infinity; MRT: Mean residence time.

In a phase IIb study with HIV-1-infected patients receiving 20 mg of this compound daily, the average trough concentration (Ctrough) of VM-1500A at weeks 93-96 was 60.8 ± 17.7 ng/mL (n=10).

Experimental Workflow for Pharmacokinetic Analysis

The general workflow for quantifying this compound and VM-1500A in plasma samples from a clinical or preclinical study involves several key steps from sample collection to data analysis.

Figure 2: General experimental workflow for pharmacokinetic studies.

Detailed Experimental Protocol (Generalized)

Note: The following is a representative protocol and requires optimization and validation according to regulatory guidelines (e.g., FDA, EMA) before implementation.

1. Materials and Reagents

-

This compound and VM-1500A reference standards

-

Stable isotope-labeled internal standards (IS) for this compound and VM-1500A (recommended)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2EDTA)

2. Stock and Working Solutions Preparation

-

Prepare individual stock solutions of this compound, VM-1500A, and their respective internal standards in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

3. Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range that covers the expected in-study sample concentrations.

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

4. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (prepared in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at approximately 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex to mix and inject into the HPLC-MS/MS system.

5. HPLC-MS/MS Conditions (Representative)

| Parameter | Recommended Condition |

| HPLC System | UPLC/UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be optimized by infusing individual standard solutions. |

| Source Temperature | To be optimized (e.g., 500°C) |

| Capillary Voltage | To be optimized (e.g., 3.0 kV) |

| Cone Voltage | To be optimized for each analyte and IS. |

| Collision Energy | To be optimized for each MRM transition. |

6. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines. The validation should assess:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Matrix Effect

-

Recovery

-

Stability (bench-top, freeze-thaw, long-term)

Conclusion

The quantification of this compound and its active metabolite VM-1500A is essential for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy. The provided generalized HPLC-MS/MS protocol, based on common bioanalytical practices for antiretroviral drugs, serves as a robust starting point for method development and validation. The presented quantitative data from human studies highlight the rapid conversion of the prodrug and the long half-life of the active moiety. Researchers and drug development professionals should adapt and validate this methodology to suit their specific laboratory instrumentation and study requirements.

References

Application Notes and Protocols for Developing Stable Long-Acting Injectable Formulations of Elsulfavirine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsulfavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3][4] It is a prodrug that is metabolized in the body to its active form, VM-1500A, which inhibits the HIV-1 reverse transcriptase enzyme.[1][5] The development of a stable long-acting injectable (LAI) formulation of this compound offers the potential to improve patient adherence and overall therapeutic outcomes by reducing dosing frequency.[3]

These application notes provide a comprehensive guide for the development of a stable LAI nanosuspension of this compound. The focus is on a formulation strategy designed to enhance the drug's poor aqueous solubility and provide sustained release over an extended period.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to designing a successful LAI formulation. The following table summarizes key properties.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇BrCl₂FN₃O₅S | [6][7] |

| Molecular Weight | 629.3 g/mol | [6][7] |

| Water Solubility | 0.000601 mg/mL | [8] |

| logP | 5.2 - 5.3 | [6][8] |

| pKa (Strongest Acidic) | 3.24 | [8] |

| Physical State | Solid powder | MedKoo Biosciences |

The extremely low water solubility and high logP of this compound indicate that a nanosuspension is a suitable approach for a long-acting injectable formulation.

Signaling Pathway of this compound

This compound, as a prodrug, is first metabolized to its active form, VM-1500A. This active metabolite then acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits the conversion of viral RNA to DNA, thereby halting viral replication.[1][2]

Figure 1: Mechanism of action of this compound.

Experimental Workflow for LAI Formulation Development

The development of a stable this compound LAI nanosuspension involves a systematic workflow from formulation screening to in vitro characterization.

Figure 2: Workflow for this compound LAI development.

Experimental Protocols

Protocol for Preparation of this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound with a mean particle size in the range of 200-500 nm.

Materials:

-

This compound powder

-

Stabilizers (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, Sodium Lauryl Sulfate (SLS))

-

Purified water

-

Zirconium oxide milling beads (0.5-0.8 mm diameter)

-

Wet milling equipment

Procedure:

-

Stabilizer Solution Preparation: Prepare a solution of the selected stabilizer(s) in purified water. A combination of a polymeric stabilizer (e.g., 1-3% w/v PVP K30) and an ionic surfactant (e.g., 0.1-0.5% w/v SLS) is recommended to provide both steric and electrostatic stabilization.

-

Pre-suspension Preparation: Disperse the this compound powder (e.g., 5-10% w/v) in the stabilizer solution under magnetic stirring to form a coarse suspension.

-

Wet Milling:

-

Add the pre-suspension and zirconium oxide milling beads to the milling chamber. The bead volume should be approximately 80-90% of the chamber volume.

-

Set the milling parameters. Typical starting parameters are a milling speed of 2000-3000 rpm for a duration of 30-60 minutes.

-

Ensure the milling process is conducted under cooling to prevent drug degradation.

-

-

Nanosuspension Collection: After milling, separate the nanosuspension from the milling beads.

-

Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol for Preparation of this compound Nanosuspension by High-Pressure Homogenization (HPH)

Objective: To reduce the particle size of a pre-suspension of this compound to the nanometer range.

Materials:

-

This compound pre-suspension (from wet milling or other methods)

-

High-pressure homogenizer

Procedure:

-

Equipment Setup: Calibrate and set up the high-pressure homogenizer according to the manufacturer's instructions.

-

Homogenization:

-

Pass the this compound pre-suspension through the homogenizer.

-

Set the operating pressure between 500 and 1500 bar.

-

Perform multiple homogenization cycles (typically 3-10 passes) until the desired particle size is achieved.

-

-

Sample Collection: Collect the homogenized nanosuspension.

-

Characterization: Measure the particle size, PDI, and zeta potential of the final nanosuspension.

Protocol for Accelerated Stability Testing

Objective: To assess the physical and chemical stability of the this compound nanosuspension under stressed conditions to predict its long-term shelf life.

Procedure:

-

Sample Preparation: Dispense the this compound nanosuspension into sterile glass vials and seal.

-